Palatinose is primarily sourced from sucrose through enzymatic conversion. The enzyme responsible for this conversion is typically derived from specific bacteria that can hydrolyze sucrose to produce palatinose. It falls under the category of carbohydrates, specifically as a sugar alcohol, and is recognized for its low glycemic index compared to other sugars.
Palatinose can be synthesized through several methods:
The enzymatic production typically involves packing bacterial granules containing the enzyme in a column and passing a concentrated sucrose solution through it at high velocity, allowing for efficient conversion to palatinose . This process can be optimized by adjusting parameters such as temperature, pH, and substrate concentration to maximize yield.
Palatinose has the molecular formula C₁₂H₂₂O₁₁ and a molar mass of 342.30 g/mol. Its structure features:
The structural configuration allows for unique properties such as its slow metabolic rate and lower sweetness compared to sucrose. This makes it suitable for applications requiring gradual energy release.
Palatinose undergoes specific reactions in biological systems:
Studies have shown that palatinose does not significantly stimulate the activity of sucrolytic enzymes in certain plant tissues, indicating its stability in various environments . This property contributes to its use in formulations aimed at prolonging energy availability without rapid spikes in blood sugar levels.
The mechanism by which palatinose exerts its effects primarily involves its digestion and absorption characteristics:
Research indicates that following ingestion, palatinose leads to lower peaks of blood glucose compared to other sugars, making it an attractive alternative for those managing blood sugar levels .
Relevant analyses show that palatinose maintains its integrity during processing, making it suitable for use in heat-treated products .
Palatinose has several applications across various fields:
Isomaltulose was first identified in 1957 by German researchers Rudolf Weidenhagen and Siegfried Lorenz at a Südzucker AG facility in Germany's Palatinate region. The disaccharide was discovered as a bacterial transformation product of sucrose, specifically through enzymatic rearrangement by microorganisms. Its trade name "Palatinose" directly references this geographical origin in the Palatinate (German: Pfalz) region [1]. Following its discovery, Südzucker AG invested in research to characterize isomaltulose's unique properties, recognizing its potential as a "slow-release" carbohydrate that provides gentler energy delivery compared to conventional sugars [1]. The compound occurs naturally in small quantities in honey and sugarcane extract, but commercial production relies on enzymatic isomerization of beet-derived sucrose [3] [7]. BENEO GmbH, a subsidiary of the Südzucker Group, now leads global production, supplying food manufacturers with this functional carbohydrate to meet growing demand for balanced energy sources [1].
Isomaltulose serves as a prototype low-glycemic carbohydrate with a glycemic index (GI) of 32, approximately half that of sucrose (GI 65) and significantly lower than glucose (GI 100) [3] [8]. This physiological property stems from its resistance to salivary and gastric digestion, requiring enzymatic hydrolysis by intestinal isomaltase for complete absorption in the small intestine [3]. The maximum hydrolysis rate (Vmax) of isomaltulose is 4.5 times slower than sucrose hydrolysis, resulting in prolonged digestion and gradual release of glucose and fructose into the bloodstream [3] [5].
Table 2: Comparative Glycemic Response of Carbohydrates
Carbohydrate | Glycemic Index (GI) | Blood Glucose Peak Time | Insulin Response |
---|---|---|---|
Glucose | 100 | 30 minutes | Very High |
Sucrose | 65 | 45 minutes | High |
Maltodextrin | 85-105 | 30-45 minutes | High |
Isomaltulose | 32 | 90-120 minutes | Low-Moderate |
Clinical studies demonstrate that isomaltulose's slow digestion profile triggers differential incretin responses compared to high-GI carbohydrates: it reduces glucose-dependent insulinotropic polypeptide (GIP) secretion from the upper small intestine while enhancing glucagon-like peptide-1 (GLP-1) release from distal intestinal regions [3] [5]. This endocrine response profile contributes to improved satiety signaling and may support pancreatic beta-cell function [5] [7]. The European Food Safety Authority (EFSA) has approved health claims related to isomaltulose's blood glucose modulation, stating that "consumption of foods/drinks containing isomaltulose instead of sugar induces a lower blood glucose rise" [3]. This positions isomaltulose advantageously within dietary frameworks for diabetes management, weight maintenance, and metabolic health [5] [7] [10].
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